1-Piperazinecarboxamide, N-butyl-4-(2-hydroxyethyl)-
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Overview
Description
1-Piperazinecarboxamide, N-butyl-4-(2-hydroxyethyl)- is a chemical compound with the molecular formula C11H23N3O2 and a molecular weight of 229.3192 . This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Piperazinecarboxamide, N-butyl-4-(2-hydroxyethyl)- involves several synthetic routes and reaction conditions. One common method includes the reaction of N-butylpiperazine with ethylene oxide under controlled conditions to introduce the hydroxyethyl group. The reaction is typically carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.
Industrial production methods often involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
1-Piperazinecarboxamide, N-butyl-4-(2-hydroxyethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon and platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperazinecarboxamide, N-butyl-4-(2-hydroxyethyl)- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and molecular interactions.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.
Industry: The compound is used in the production of specialty chemicals, polymers, and coatings, contributing to advancements in material science and engineering
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamide, N-butyl-4-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and providing therapeutic benefits .
Comparison with Similar Compounds
1-Piperazinecarboxamide, N-butyl-4-(2-hydroxyethyl)- can be compared with other similar compounds, such as:
1-Piperazinecarboxamide, N-butyl-4-(diphenylmethyl)-: This compound has a different substituent group, leading to variations in its chemical properties and applications.
1-Piperazinecarboxamide, N-butyl-4-(methyl)-: The presence of a methyl group instead of a hydroxyethyl group results in different reactivity and biological activity.
Properties
CAS No. |
816456-45-8 |
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Molecular Formula |
C11H23N3O2 |
Molecular Weight |
229.32 g/mol |
IUPAC Name |
N-butyl-4-(2-hydroxyethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C11H23N3O2/c1-2-3-4-12-11(16)14-7-5-13(6-8-14)9-10-15/h15H,2-10H2,1H3,(H,12,16) |
InChI Key |
FWCSNZXDVJJGJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)CCO |
Origin of Product |
United States |
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